N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield . These methods are not only cost-effective but also reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
2-(4-aminophenyl)benzothiazole: Studied for its anti-cancer properties.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide stands out due to its unique combination of the benzothiazole ring with phenyl and propanamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C29H24N2OS |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C29H24N2OS/c1-20-12-17-26-27(18-20)33-29(31-26)23-13-15-24(16-14-23)30-28(32)19-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-18,25H,19H2,1H3,(H,30,32) |
InChI Key |
LKCYRSFZBLLMAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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